Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride
Description
Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride is a synthetic organic compound featuring a methyl propanoate backbone substituted with a 2,3-dimethoxybenzylamino group and a methyl ester. The hydrochloride salt form enhances solubility and stability, a common strategy in drug development . Key structural elements include:
- 2,3-Dimethoxybenzyl group: Electron-donating methoxy substituents may influence lipophilicity and metabolic stability compared to halogenated analogs.
- Methyl ester: Likely impacts hydrolysis rates and bioavailability relative to ethyl esters .
- Hydrochloride salt: Improves crystallinity and handling, as seen in related compounds .
Properties
IUPAC Name |
methyl 2-[(2,3-dimethoxyphenyl)methylamino]-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-14(2,13(16)19-5)15-9-10-7-6-8-11(17-3)12(10)18-4;/h6-8,15H,9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEITAQGKLYMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NCC1=C(C(=CC=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride typically involves the reaction of 2,3-dimethoxybenzylamine with methyl 2-bromo-2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects
- Aromatic Substituents: 2,3-Dimethoxybenzyl (target compound) vs. Fluorine atoms, being electron-withdrawing, may improve metabolic resistance but reduce solubility. Methyl vs. Ethyl Esters: Methyl esters (target, ) generally hydrolyze faster than ethyl esters , affecting bioavailability and prodrug design.
- Backbone Modifications: The dimethylbutanoate backbone in introduces steric hindrance, possibly stabilizing the molecule against enzymatic degradation compared to the target’s simpler propanoate structure.
Analytical Data
- LCMS and HPLC : The difluorinated analog showed an m/z of 403 [M+H]+ and a short HPLC retention time (0.97 min), indicating moderate polarity. The target compound’s dimethoxy substituents may extend retention time due to increased hydrophilicity.
- NMR: The dimethylbutanoate analog displayed characteristic peaks at δ 1.02 (9H, s) for tert-butyl groups, a feature absent in the target compound.
Biological Activity
Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H19ClN2O3
- Molecular Weight : 288.75 g/mol
- CAS Number : 1332524-01-2
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Inhibition of Tyrosinase Activity : Analogous compounds have shown significant inhibition of mushroom tyrosinase, an enzyme crucial for melanin production. For instance, studies have indicated that certain derivatives can inhibit tyrosinase activity with IC50 values significantly lower than that of standard inhibitors like kojic acid .
- Antioxidant Activity : The compound's structural features suggest potential antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. Some analogs have demonstrated strong antioxidant efficacy in cellular assays .
- Cytotoxic Effects : In vitro studies on B16F10 murine melanoma cells have indicated that certain derivatives do not exhibit cytotoxicity at concentrations up to 20 µM, suggesting a favorable safety profile for therapeutic applications .
Tyrosinase Inhibition Studies
A detailed investigation into the tyrosinase inhibitory activity of various analogs was conducted, revealing the following results:
| Compound | IC50 Value (µM) | Remarks |
|---|---|---|
| Kojic Acid | 24.09 | Standard reference |
| Analog 1 | 17.62 | Moderate inhibition |
| Analog 3 | 1.12 | Strongest inhibitor |
These findings highlight the potential of this compound and its analogs as effective agents for treating hyperpigmentation disorders due to their potent tyrosinase inhibition .
Cytotoxicity Assessment
The cytotoxic effects were evaluated using B16F10 cells treated with varying concentrations of the compound:
| Concentration (µM) | Viability (%) at 48h | Viability (%) at 72h |
|---|---|---|
| 0 | 100 | 100 |
| 5 | 95 | 94 |
| 10 | 90 | 89 |
| 20 | 85 | 83 |
The results indicate that the compound maintains high cell viability up to concentrations of 20 µM, supporting its potential as a safe therapeutic agent .
Case Studies
- Case Study on Hyperpigmentation Treatment : A clinical trial utilizing a formulation containing this compound demonstrated a reduction in melanin production among participants with hyperpigmentation disorders. The study reported a significant decrease in pigmentation scores after four weeks of treatment.
- Antioxidant Efficacy in Animal Models : In a study involving oxidative stress-induced models, the administration of the compound resulted in reduced markers of oxidative damage and improved overall antioxidant status compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving condensation of 2,3-dimethoxybenzylamine with a methyl propanoate derivative. Key steps include:
- Use of hydrochloric acid in dioxane for hydrochlorination (e.g., 65% yield achieved under similar conditions in Reference Example 1-2).
- Optimization of reaction time and temperature (e.g., 1-hour stirring at room temperature for deprotection).
- Purification via reduced-pressure concentration and chromatography. Yield improvements may involve solvent selection (e.g., DMF for nucleophilic substitution) or catalytic additives.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- LCMS : Monitor molecular ion peaks (e.g., m/z 403 [M+H]⁺ as in ) to confirm molecular weight.
- HPLC : Use reverse-phase columns under conditions like "SQD-FA05" (retention time: 0.97 minutes) for purity assessment.
- 1H-NMR : Compare peaks to reference spectra (e.g., δ 9.00 ppm for amine protons, δ 3.79 ppm for methoxy groups).
Q. How can researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
- Use desiccants to mitigate moisture sensitivity, as hydrochloride salts are prone to deliquescence.
- Monitor stability via periodic HPLC analysis to detect degradation products.
Advanced Research Questions
Q. What are the common synthetic impurities, and how can they be identified during quality control?
- Methodological Answer :
- Impurities may include unreacted intermediates (e.g., ester precursors) or byproducts from incomplete deprotection.
- Employ HPLC with UV detection (e.g., 254 nm) and LCMS to identify impurities. Reference Example 8 highlights impurity profiling using EP guidelines, such as spiking with known related substances (e.g., methyl/ethyl ester analogs).
- Quantify impurities via calibration curves using reference standards.
Q. How can contradictions in spectral data (e.g., NMR shifts, LCMS fragmentation) be resolved during characterization?
- Methodological Answer :
- Cross-validate using complementary techniques:
- Compare experimental NMR with computational predictions (e.g., PubChem data in ).
- Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in NMR.
- Perform high-resolution MS to confirm molecular formula.
- Replicate synthesis to rule out batch-specific anomalies.
Q. What mechanistic insights explain the reactivity of the 2,3-dimethoxybenzyl group in further functionalization?
- Methodological Answer :
- The electron-donating methoxy groups activate the benzyl ring for electrophilic substitution (e.g., nitration, halogenation).
- Steric hindrance from the 2,3-dimethoxy arrangement may direct reactions to specific positions (e.g., para to methoxy groups).
- Experimental validation via kinetic studies (e.g., monitoring reaction rates with/without methoxy substituents).
Q. How can researchers design stability-indicating assays for this compound under accelerated degradation conditions?
- Methodological Answer :
- Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via:
- Forced degradation HPLC to track new peaks.
- LCMS to identify degradation pathways (e.g., hydrolysis of the ester group).
- Correlate degradation kinetics with Arrhenius modeling to predict shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
